(3-METHOXYPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
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Description
(3-METHOXYPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a useful research compound. Its molecular formula is C20H21F3N2O2 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is 378.15551240 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The safety and hazards associated with “1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and the specific biological effects it may have . As with any chemical, appropriate safety precautions should be taken when handling it .
Future Directions
The future research directions for “1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine” could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. This could lead to the development of new methods for its synthesis, new applications in medicinal chemistry, or new insights into its mechanism of action .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-27-17-7-4-6-15(13-17)19(26)25-11-9-24(10-12-25)14-16-5-2-3-8-18(16)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMBTIGPGJYALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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